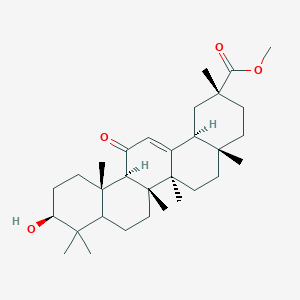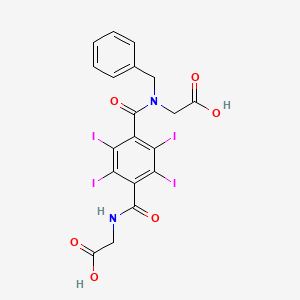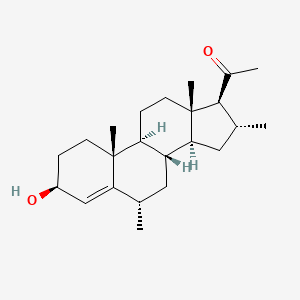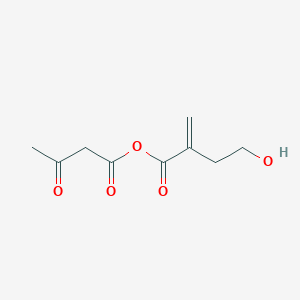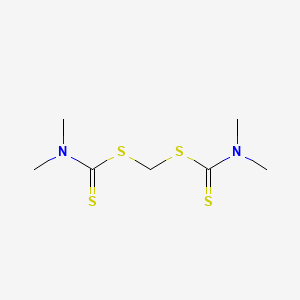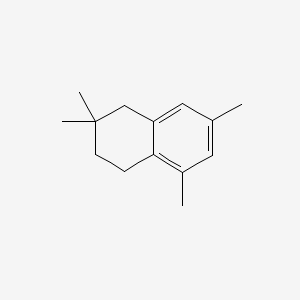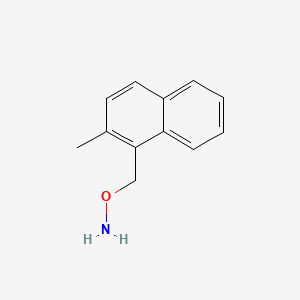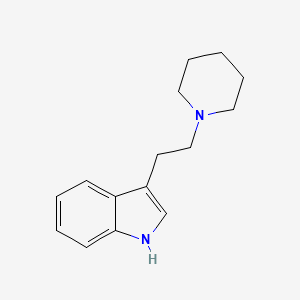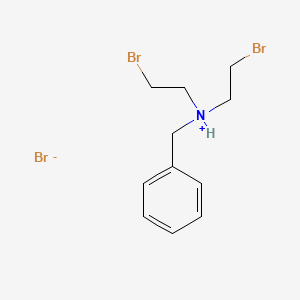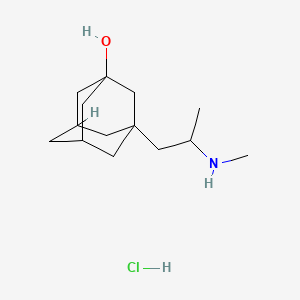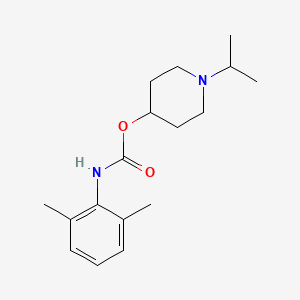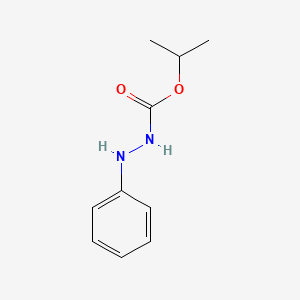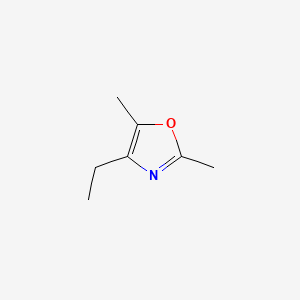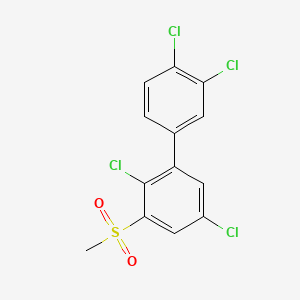
3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
説明
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is an organic compound that belongs to the class of polychlorinated biphenyls . These compounds contain at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .
Molecular Structure Analysis
The molecular formula of 3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is C13H8Cl4O2S . It has a molecular weight of 370.08 .科学的研究の応用
Environmental Impact and Degradation Pathways
Recent scientific research has explored various aspects related to 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, focusing on environmental contamination, degradation pathways, and the broader implications of its presence in ecosystems. One key area of study is the environmental fate and transformation of polychlorinated dibenzothiophenes (PCDTs), compounds closely related to 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl. Research indicates that PCDTs, which share similar production processes and environmental persistence characteristics with polychlorinated dibenzofurans (PCDFs), can originate from various industrial activities, including pulp and paper manufacturing, waste incineration, and metal reclamation processes. These compounds, including 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, have been detected in environmental samples, particularly in river sediments, suggesting a widespread distribution and potential ecological risks associated with their persistence and bioaccumulation (Huntley et al., 1994).
Photocatalytic Degradation
The degradation of sulfurous compounds, which may include derivatives of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, has been studied in the context of photocatalysis. Photocatalytic processes, often utilizing titanium dioxide (TiO2) as a catalyst, have been shown to effectively degrade various sulfurous pollutants in water and air. This method offers a promising approach for mitigating the environmental impact of such compounds, highlighting the potential for applying advanced oxidation technologies to remove persistent organic pollutants from contaminated sites (Cantau et al., 2007).
特性
IUPAC Name |
2,5-dichloro-1-(3,4-dichlorophenyl)-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(14)5-9(13(12)17)7-2-3-10(15)11(16)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASFWKBBFHJGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151531 | |
| Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
CAS RN |
116807-53-5 | |
| Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



